Cas no 1249780-05-9 (4-Chloro-2-cyclopropanecarbonyl-6-methylphenol)

4-Chloro-2-cyclopropanecarbonyl-6-methylphenol 化学的及び物理的性質
名前と識別子
-
- CS-0353712
- 1249780-05-9
- AKOS011666424
- (5-Chloro-2-hydroxy-3-methylphenyl)(cyclopropyl)methanone
- EN300-1276394
- 4-chloro-2-cyclopropanecarbonyl-6-methylphenol
- 4-Chloro-2-cyclopropanecarbonyl-6-methylphenol
-
- インチ: 1S/C11H11ClO2/c1-6-4-8(12)5-9(10(6)13)11(14)7-2-3-7/h4-5,7,13H,2-3H2,1H3
- InChIKey: TXBHJCDMPGLWGW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C)C(=C(C=1)C(C1CC1)=O)O
計算された属性
- せいみつぶんしりょう: 210.0447573g/mol
- どういたいしつりょう: 210.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
4-Chloro-2-cyclopropanecarbonyl-6-methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1276394-5.0g |
4-chloro-2-cyclopropanecarbonyl-6-methylphenol |
1249780-05-9 | 5g |
$2110.0 | 2023-06-08 | ||
Enamine | EN300-1276394-1.0g |
4-chloro-2-cyclopropanecarbonyl-6-methylphenol |
1249780-05-9 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-1276394-1000mg |
4-chloro-2-cyclopropanecarbonyl-6-methylphenol |
1249780-05-9 | 1000mg |
$414.0 | 2023-10-01 | ||
Enamine | EN300-1276394-10000mg |
4-chloro-2-cyclopropanecarbonyl-6-methylphenol |
1249780-05-9 | 10000mg |
$1778.0 | 2023-10-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424382-500mg |
(5-Chloro-2-hydroxy-3-methylphenyl)(cyclopropyl)methanone |
1249780-05-9 | 95% | 500mg |
¥18867.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424382-2.5g |
(5-Chloro-2-hydroxy-3-methylphenyl)(cyclopropyl)methanone |
1249780-05-9 | 95% | 2.5g |
¥33415.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424382-50mg |
(5-Chloro-2-hydroxy-3-methylphenyl)(cyclopropyl)methanone |
1249780-05-9 | 95% | 50mg |
¥13219.00 | 2024-08-09 | |
Enamine | EN300-1276394-250mg |
4-chloro-2-cyclopropanecarbonyl-6-methylphenol |
1249780-05-9 | 250mg |
$381.0 | 2023-10-01 | ||
Enamine | EN300-1276394-500mg |
4-chloro-2-cyclopropanecarbonyl-6-methylphenol |
1249780-05-9 | 500mg |
$397.0 | 2023-10-01 | ||
Enamine | EN300-1276394-2.5g |
4-chloro-2-cyclopropanecarbonyl-6-methylphenol |
1249780-05-9 | 2.5g |
$1428.0 | 2023-06-08 |
4-Chloro-2-cyclopropanecarbonyl-6-methylphenol 関連文献
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
4-Chloro-2-cyclopropanecarbonyl-6-methylphenolに関する追加情報
Professional Introduction to 4-Chloro-2-cyclopropanecarbonyl-6-methylphenol (CAS No. 1249780-05-9)
4-Chloro-2-cyclopropanecarbonyl-6-methylphenol, identified by its CAS number 1249780-05-9, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of aromatic derivatives that have garnered considerable attention due to their versatile applications in drug development and synthetic chemistry. The structural features of this molecule, particularly the presence of a 4-chloro substituent and a 2-cyclopropanecarbonyl group, contribute to its unique reactivity and make it a valuable intermediate in the synthesis of various pharmacologically active agents.
The 6-methylphenol moiety in the molecular structure imparts additional functional properties that enhance its utility in organic synthesis. This compound has been extensively studied for its potential in the development of novel therapeutic agents, particularly in the realm of medicinal chemistry. The chloro and cyclopropanecarbonyl functionalities provide reactive sites that can be selectively modified, allowing for the construction of complex molecular architectures essential for drug design.
In recent years, the pharmaceutical industry has seen a surge in the exploration of aromatic compounds for their therapeutic potential. 4-Chloro-2-cyclopropanecarbonyl-6-methylphenol has emerged as a key intermediate in the synthesis of several promising drug candidates. Its ability to undergo various chemical transformations makes it an indispensable tool in the chemist's arsenal. For instance, the cyclopropanecarbonyl group can be readily converted into other functional groups such as carboxylic acids or esters, which are crucial for further derivatization and biological evaluation.
The compound's significance is further underscored by its role in the synthesis of biologically active molecules. Researchers have leveraged its structural framework to develop inhibitors targeting various enzymatic pathways implicated in diseases such as cancer, inflammation, and neurodegeneration. The chloro substituent, in particular, plays a pivotal role in modulating the electronic properties of the molecule, thereby influencing its binding affinity and selectivity towards biological targets.
Recent advancements in computational chemistry have enabled more efficient screening and design of molecules like 4-Chloro-2-cyclopropanecarbonyl-6-methylphenol. Molecular modeling studies have revealed insights into its interactions with potential drug targets, providing a rational basis for optimizing its pharmacological properties. These computational approaches have complemented experimental efforts, leading to faster and more targeted development of novel therapeutic agents.
The synthesis of 4-Chloro-2-cyclopropanecarbonyl-6-methylphenol involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the functionalization of a benzene ring, followed by introducing the chloro and cyclopropanecarbonyl groups at specific positions. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in achieving regioselective modifications, ensuring high yields and purity of the final product.
The compound's stability under various reaction conditions has also been a subject of interest. Studies have shown that it remains stable under both acidic and basic conditions, making it suitable for a wide range of synthetic applications. Additionally, its solubility profile allows for easy handling and purification, which is critical for industrial-scale production.
In conclusion, 4-Chloro-2-cyclopropanecarbonyl-6-methylphenol (CAS No. 1249780-05-9) is a versatile and valuable compound in pharmaceutical chemistry. Its unique structural features and reactivity make it an essential intermediate in the synthesis of numerous biologically active molecules. The ongoing research into its applications continues to expand its utility across various therapeutic areas, reinforcing its importance in modern drug development.
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